molecular formula C4H7NaO3 B150766 Sodium (S)-3-hydroxybutanoate CAS No. 127604-16-4

Sodium (S)-3-hydroxybutanoate

Cat. No. B150766
M. Wt: 126.09 g/mol
InChI Key: NBPUSGBJDWCHKC-DFWYDOINSA-M
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Description

Sodium (S)-3-hydroxybutanoate, also known as the sodium salt of (S)-3-hydroxybutyric acid, is a compound of interest in various chemical and biological contexts. While the provided papers do not directly discuss Sodium (S)-3-hydroxybutanoate, they do provide insights into related compounds and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of chiral compounds such as (S)-3-hydroxybutanoate often involves microbial reduction processes. Paper describes the microbial reduction of ethyl 3-oxobutanoate to yield both (R)- and (S)-enantiomers of 3-hydroxybutanoate. This process utilizes growing cultures from different strains of Geotrichum candidum and Aspergillus niger, which are types of fungi known for their ability to produce chiral alcohols from ketones. Although the paper does not specifically mention the sodium salt form, the synthesis of the (S)-enantiomer is relevant as it could be subsequently converted to its sodium salt form through a neutralization reaction with a sodium base.

Molecular Structure Analysis

While the molecular structure of Sodium (S)-3-hydroxybutanoate is not directly analyzed in the provided papers, paper discusses the structure of sodium hyaluronate, which is a different sodium salt. The paper details the X-ray diffraction analysis of the compound, revealing a left-handed 3-fold helix stabilized by intramolecular hydrogen bonds. Although Sodium (S)-3-hydroxybutanoate would not form such a complex helical structure, the principles of X-ray crystallography and the importance of sodium in stabilizing structures through ionic interactions are applicable to understanding its structure.

Chemical Reactions Analysis

The reductive amination of aldehydes and ketones described in paper is a reaction that involves the conversion of carbonyl groups to amines in the presence of a reducing agent, sodium triacetoxyborohydride. While this reaction does not directly produce Sodium (S)-3-hydroxybutanoate, it is an example of how sodium-based reagents can be used in chemical synthesis to manipulate functional groups. The sodium in these reactions often plays a crucial role in the selectivity and yield of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium (S)-3-hydroxybutanoate can be inferred from the general properties of similar sodium salts and hydroxy acids. Sodium salts are typically ionic, water-soluble, and have high melting points. The hydroxy group in (S)-3-hydroxybutanoate would contribute to its ability to form hydrogen bonds, affecting its solubility and boiling point. The stereochemistry of the (S)-enantiomer would influence its interactions with biological molecules, which is often a consideration in pharmaceutical applications.

Scientific Research Applications

Hydrogen Production in Bayer Process

Research by Costine et al. (2011) delves into the degradation reactions of organic compounds like Sodium (S)-3-hydroxybutanoate in sodium hydroxide solutions. This study is crucial for understanding hydrogen production, particularly in the Bayer process, where flammable gases are generated (Costine et al., 2011).

Ion Transport Across Cell Membranes

Jedliński et al. (2000) explored the synthesis of biomimetic low-molecular weight poly-(R)-3-hydroxybutanoate, discussing its potential in creating artificial channels in phospholipid bilayers for sodium and calcium ion transport across cell membranes (Jedliński et al., 2000).

Tissue Engineering Materials

Chen and Wu (2005) discussed the use of polyhydoxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, in biomedical applications like tissue engineering. This research highlights the biodegradability and thermoprocessability of PHA, making them suitable for medical devices and tissue engineering (Chen & Wu, 2005).

Bioplastic Production Enhancement

Berezina (2012) focused on enhancing the 3‐hydroxyvalerate component in bioplastic PHBV production, using substrates like sodium propionate. This research is essential for improving the technical properties of PHBV, a bioplastic derived from poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate) (Berezina, 2012).

Cell Growth and Neural Protection

Xiao, Zhao, and Chen (2007) studied the effects of 3-hydroxybutyrate derivatives on mouse glial cells. Their findings suggest that these derivatives can inhibit cell apoptosis and potentially serve as effective neural protective agents (Xiao, Zhao, & Chen, 2007).

properties

IUPAC Name

sodium;(3S)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-DFWYDOINSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (S)-3-hydroxybutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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